Isothiocyanate de propyle

Vue d'ensemble

Description

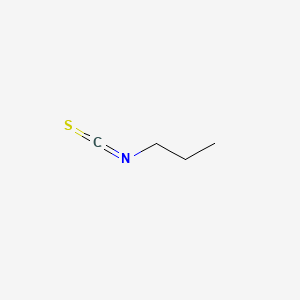

Propyl isothiocyanate is an organic compound with the chemical formula C4H7NS. It belongs to the family of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is known for its distinctive pungent odor and is commonly found in cruciferous vegetables such as broccoli, cabbage, and radish. Isothiocyanates, including propyl isothiocyanate, are derived from the enzymatic hydrolysis of glucosinolates, which are sulfur-containing compounds found in these vegetables .

Applications De Recherche Scientifique

Anticancer Properties

PITC has been extensively studied for its anticancer effects, particularly against gastric cancer cells. Research indicates that PITC inhibits cell viability and induces apoptosis in gastric cancer cell lines. The mechanism involves the depletion of glutathione, leading to the accumulation of reactive oxygen species and subsequent DNA damage, which activates mitochondrial pathways and p53 signaling to trigger apoptosis .

Case Study: Gastric Cancer Cells

- Objective : Evaluate the effects of PITC on gastric cancer cell lines.

- Methodology : Cell viability assays and apoptosis detection were conducted.

- Findings : PITC reduced cell viability significantly and induced apoptosis through oxidative stress mechanisms.

| Parameter | Result |

|---|---|

| Cell Lines Used | Two gastric cancer cell lines |

| IC50 (Concentration) | Specific values not disclosed |

| Mechanism | ROS accumulation, DNA damage |

Antimicrobial Activity

PITC exhibits notable antimicrobial properties, making it a potential candidate for food preservation and safety. Studies have shown that isothiocyanates can inhibit the growth of various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Effects

- Objective : Assess the antimicrobial activity of PITC.

- Methodology : In vitro tests against common foodborne pathogens.

- Findings : Significant inhibition of bacterial growth was observed.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | Specific value not disclosed |

| Salmonella enterica | Specific value not disclosed |

Thyroid Function Modulation

Research has indicated that PITC can influence thyroid function. In animal studies, PITC has been shown to exhibit antithyroid activity, affecting iodine uptake in thyroid glands.

Case Study: Thyroid Activity

- Objective : Investigate the effects of PITC on thyroid function.

- Methodology : Acute tests with iodine isotopes in rats.

- Findings : PITC administration resulted in altered thyroid weight and function.

| Treatment | Thyroid Weight (mg) |

|---|---|

| Control | 8.1 ± 0.3 |

| n-Propyl Isothiocyanate | 6.0 ± 0.6 |

Biochemical Applications

PITC's electrophilic nature allows it to interact with proteins and peptides, making it useful in biochemical research for protein labeling and modification.

Case Study: Peptide Reactivity

- Objective : Explore the reactivity of PITC with peptides.

- Methodology : Reactivity assays with specific peptides.

- Findings : PITC formed stable adducts with lysine and cysteine residues.

| Peptide | Reactivity (%) |

|---|---|

| Lysine | 13% depletion |

| Cysteine | Complete depletion within minutes |

Agricultural Applications

In agriculture, PITC has been studied for its potential as a natural pesticide due to its ability to deter pests while being less harmful to beneficial insects compared to synthetic pesticides.

Case Study: Pest Deterrence

- Objective : Evaluate the effectiveness of PITC as a natural pesticide.

- Methodology : Field trials comparing PITC with synthetic pesticides.

- Findings : PITC showed comparable efficacy against certain pests.

| Pest | Efficacy (%) |

|---|---|

| Aphids | Specific value not disclosed |

| Caterpillars | Specific value not disclosed |

Mécanisme D'action

Target of Action

Propyl isothiocyanate, a highly reactive organo-sulfur phytochemical, primarily targets enzymes involved in the metabolism and elimination of xenobiotics . It also interacts with proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Biochemical Pathways

Propyl isothiocyanate affects several biochemical pathways. It reduces oxidative stress and acts as an indirect antioxidant . It also regulates transcription factors and signaling pathways . Furthermore, it has been found to prevent the formation of reactive oxygen species (ROS), maintain redox homeostasis, and enhance the activity of free radical scavengers by promoting the KEAP1/NRF2/ARE pathway .

Pharmacokinetics

Due to its high volatility and heat sensitivity, its extraction and bioavailability can be challenging .

Result of Action

The molecular and cellular effects of Propyl isothiocyanate’s action are diverse. It possesses anti-cancer, anti-inflammatory, and neuroprotective properties . It also exhibits a wide range of antimicrobial activity due to its ability to reduce oxygen consumption and depolarize the mitochondrial membrane in bacterial cells .

Action Environment

The action, efficacy, and stability of Propyl isothiocyanate can be influenced by environmental factors. For instance, at ambient temperatures, Propyl isothiocyanates are preventive antioxidants removing hydroperoxides . Their chain-breaking character can be observed at elevated temperatures during the oxidation of bulk phase lipids .

Analyse Biochimique

Biochemical Properties

Propyl isothiocyanate plays a significant role in biochemical reactions due to its electrophilic nature. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme myrosinase, which catalyzes the hydrolysis of glucosinolates to produce isothiocyanates . Propyl isothiocyanate can also react with nucleophiles such as amino acids, peptides, and proteins, forming thiourea derivatives . These interactions are crucial for its biological activity, including its potential anticancer effects.

Cellular Effects

Propyl isothiocyanate has been shown to influence various cellular processes. It induces apoptosis in cancer cells by activating cell signaling pathways that lead to programmed cell death . Additionally, propyl isothiocyanate affects gene expression by modulating transcription factors and signaling pathways, such as the nuclear factor E2-related factor 2 (Nrf2) pathway . This modulation results in the upregulation of antioxidant enzymes and other protective proteins, enhancing cellular defense mechanisms .

Molecular Mechanism

At the molecular level, propyl isothiocyanate exerts its effects through several mechanisms. It binds to and inhibits deubiquitinating enzymes, leading to the accumulation of ubiquitinated proteins and subsequent proteasomal degradation . This inhibition affects various cellular processes, including cell cycle regulation and apoptosis. Propyl isothiocyanate also interacts with cysteine residues in proteins, forming covalent adducts that can alter protein function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of propyl isothiocyanate can change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term exposure to propyl isothiocyanate has been shown to induce sustained changes in cellular function, including prolonged activation of antioxidant pathways and persistent inhibition of cell proliferation . These temporal effects are essential for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of propyl isothiocyanate vary with different dosages in animal models. At low doses, it exhibits chemopreventive properties by inducing phase II detoxifying enzymes and enhancing antioxidant defenses . At high doses, propyl isothiocyanate can cause toxicity and adverse effects, such as oxidative stress and tissue damage . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

Propyl isothiocyanate is involved in several metabolic pathways. It is primarily metabolized through conjugation with glutathione, catalyzed by glutathione S-transferase . This conjugation facilitates the excretion of the compound and its metabolites. Additionally, propyl isothiocyanate can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . These metabolic interactions are vital for its biological activity and potential therapeutic effects.

Transport and Distribution

Within cells and tissues, propyl isothiocyanate is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular proteins and organelles . Transporters and binding proteins may also play a role in its cellular uptake and distribution . The localization and accumulation of propyl isothiocyanate within specific cellular compartments are critical for its biological activity.

Subcellular Localization

Propyl isothiocyanate exhibits specific subcellular localization patterns that influence its activity and function. It can localize to the cytoplasm, nucleus, and mitochondria, where it interacts with target proteins and modulates cellular processes . Post-translational modifications, such as phosphorylation and ubiquitination, may also affect its subcellular distribution and activity . Understanding the subcellular localization of propyl isothiocyanate is essential for elucidating its mechanism of action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Propyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide and an alkylating agent. The reaction typically proceeds as follows:

- The primary amine reacts with carbon disulfide to form a dithiocarbamate intermediate.

- The dithiocarbamate is then treated with an alkylating agent, such as methyl iodide, to yield the corresponding isothiocyanate .

Industrial Production Methods: In industrial settings, propyl isothiocyanate is often produced by the thermal decomposition of dithiocarbamates. This method involves heating the dithiocarbamate salts in the presence of a suitable catalyst, such as lead nitrate or tosyl chloride, to produce the isothiocyanate .

Analyse Des Réactions Chimiques

Types of Reactions: Propyl isothiocyanate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, propyl isothiocyanate hydrolyzes to form propylamine and carbon dioxide.

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

Common Reagents and Conditions:

Hydrolysis: Typically occurs under acidic or basic conditions.

Nucleophilic Substitution: Requires the presence of a nucleophile and may be catalyzed by a base or acid.

Major Products:

Hydrolysis: Propylamine and carbon dioxide.

Nucleophilic Substitution: Thioureas and thiocarbamates.

Comparaison Avec Des Composés Similaires

Allyl isothiocyanate: Found in mustard and horseradish, known for its pungent flavor.

Benzyl isothiocyanate: Found in garden cress and papaya seeds, known for its antimicrobial properties.

Phenethyl isothiocyanate: Found in watercress, known for its anticancer properties.

Uniqueness: Propyl isothiocyanate is unique due to its specific alkyl chain, which influences its reactivity and biological activity. Its relatively simple structure makes it a valuable compound for studying the fundamental properties of isothiocyanates .

Activité Biologique

Propyl isothiocyanate (PITC) is a member of the isothiocyanate family, compounds derived primarily from cruciferous vegetables. It has garnered attention for its diverse biological activities, particularly in cancer research. This article delves into the biological activity of PITC, summarizing key findings from various studies, including its anticancer properties, mechanisms of action, and potential applications.

PITC is characterized by the functional group -N=C=S, which is responsible for its biological activities. Isothiocyanates are known to interact with thiol and amine groups in proteins, leading to various biochemical effects. The primary mechanism through which PITC exerts its biological effects includes:

- Induction of Apoptosis : PITC has been shown to induce apoptosis in gastric cancer (GC) cell lines by promoting oxidative stress and DNA damage. This process involves the depletion of glutathione and subsequent accumulation of reactive oxygen species (ROS), which activate mitochondrial pathways and p53 signaling to trigger cell death .

- Cell Cycle Arrest : Research indicates that PITC can halt the cell cycle in cancer cells, preventing their proliferation. Specifically, studies have demonstrated significant inhibition of cell viability in MGC-803 and HGC-27 gastric cancer cell lines with increasing concentrations of PITC .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of PITC:

- In Vitro Studies : A study reported that PITC significantly reduced the viability of gastric cancer cells with half-maximal inhibitory concentration (IC50) values around 100 µM for MGC-803 and 40 µM for HGC-27 cells after 48 hours of treatment. The compound also inhibited colony formation in these cell lines .

| Cell Line | IC50 (µM) | Effect on Colony Formation |

|---|---|---|

| MGC-803 | ~100 | Significant inhibition |

| HGC-27 | ~40 | Significant inhibition |

- Mechanistic Insights : The apoptosis induced by PITC was linked to mitochondrial dysfunction and DNA damage. The activation of the p53 pathway suggests a critical role for this tumor suppressor in mediating the effects of PITC on cancer cells .

Other Biological Activities

In addition to its anticancer properties, PITC exhibits a range of other biological activities:

- Antimicrobial Effects : Studies have shown that various isothiocyanates, including PITC, possess antimicrobial properties against foodborne pathogens such as Listeria monocytogenes. This suggests potential applications in food preservation .

- Anti-inflammatory Effects : Isothiocyanates are known to modulate inflammatory responses, contributing to their overall health benefits. They may inhibit pro-inflammatory cytokine production, providing a protective effect against chronic inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of PITC in different contexts:

- Gastric Cancer Cell Lines : In a controlled laboratory setting, PITC was tested on gastric cancer cells, revealing significant apoptotic activity and cell cycle arrest at varying concentrations.

- Combination Therapies : Research has explored the synergistic effects of combining PITC with conventional anticancer drugs. Such combinations may enhance therapeutic efficacy while reducing side effects associated with high doses of chemotherapy .

Propriétés

IUPAC Name |

1-isothiocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c1-2-3-5-4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKASGUHLXWAKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211881 | |

| Record name | Propyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-30-8 | |

| Record name | Propyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does propyl isothiocyanate induce apoptosis in cancer cells?

A1: Research suggests that PITC induces apoptosis in gastric cancer cells by promoting glutathione depletion. This depletion leads to the accumulation of reactive oxygen species (ROS) and subsequent DNA damage. [] This process activates both the mitochondria-dependent and p53 signaling pathways, ultimately triggering apoptosis. []

Q2: Are there ways to counteract the effects of PITC on cancer cells?

A2: Studies show that N-Acetyl-L-cysteine (NAC), a known antioxidant, can reverse the effects of PITC on gastric cancer cells. [] This suggests that ROS accumulation plays a crucial role in PITC-induced apoptosis.

Q3: Does propyl isothiocyanate affect antioxidant enzyme activity in plants?

A3: Yes, exposure to PITC under in vitro conditions has been shown to increase the activity of antioxidant enzymes like ascorbate peroxidase, catalase, and guaiacol peroxidase in Lepidium sativum (Garden Cress) seedlings. [, , ] This suggests that PITC might induce oxidative stress in plants, triggering defense mechanisms.

Q4: What is the molecular formula and weight of propyl isothiocyanate?

A4: The molecular formula of propyl isothiocyanate is C4H7NS, and its molecular weight is 101.19 g/mol.

Q5: Does propyl isothiocyanate exhibit any catalytic properties?

A5: Current research primarily focuses on the biological activities of PITC rather than its catalytic properties. Further investigation is required to determine its potential in catalysis.

Q6: Have any computational studies been conducted on propyl isothiocyanate?

A6: While computational studies specifically focusing on PITC are limited within the provided research papers, further investigation into this area could offer valuable insights into its structure-activity relationships and interaction mechanisms.

Q7: What is the toxicological profile of propyl isothiocyanate?

A7: While the provided research focuses primarily on potential benefits, it's crucial to acknowledge that isothiocyanates, in general, can exhibit some toxicity. Further research is necessary to comprehensively evaluate the safety profile of PITC and determine its potential long-term effects.

Q8: What is the environmental impact of propyl isothiocyanate?

A11: Limited information is available on the environmental impact of PITC specifically. Research on biofumigation using brassica species, which release isothiocyanates, suggests potential effects on soil organisms, including beneficial ones. [] Therefore, evaluating the ecotoxicological effects and developing strategies to mitigate potential negative impacts of PITC are crucial aspects for future research.

Q9: How is propyl isothiocyanate detected and quantified in various matrices?

A12: Several analytical methods have been employed to study PITC and other isothiocyanates. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to identify and quantify these compounds in plant tissues, extracts, and other matrices. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.